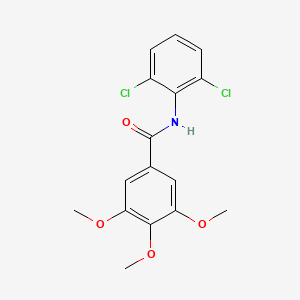

N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold, a benzoic acid derivative containing a carbonic acid amide, is a cornerstone in medicinal chemistry and drug design. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility and importance. Benzamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. researchgate.net The amide bond is a key feature, providing structural rigidity and the capacity to form crucial hydrogen bonds with biological targets such as enzymes and receptors. researchgate.net

The utility of the benzamide core is highlighted by its presence in numerous therapeutic agents. For instance, it forms the basis for certain antipsychotic drugs, antiemetics, and gastroprokinetic agents. Furthermore, researchers have successfully developed benzamide-containing molecules as inhibitors for various enzymes, including carbonic anhydrase and cholinesterases. nih.gov The adaptability of the benzamide structure allows for substitutions on both the phenyl ring and the amide nitrogen, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This modularity makes the benzamide scaffold a privileged structure in the development of novel therapeutic candidates and chemical probes for exploring biological systems. walshmedicalmedia.comnih.gov

Historical Context of Trimethoxybenzamide and Dichlorophenyl-Containing Derivatives in Academic Investigations

The two principal components of N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide each have their own history in chemical and pharmacological research.

The 3,4,5-trimethoxybenzoyl moiety is structurally related to naturally occurring compounds like syringic acid and is a key feature of the microtubule-destabilizing agent combretastatin (B1194345) A-4. nih.gov This particular substitution pattern on the phenyl ring has been a subject of interest for its potential to confer potent biological activities, particularly in the realm of anticancer research. nih.govnih.gov Derivatives containing the trimethoxyphenyl (TMP) group have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division, making it a valuable target for cancer chemotherapy. nih.govnih.gov

The 2,6-dichlorophenyl group is a common substituent in synthetic chemistry, often incorporated into molecules to enhance their biological efficacy or modulate their metabolic stability. The presence of chlorine atoms can significantly alter a molecule's electronic properties and lipophilicity, which in turn affects its binding affinity to target proteins and its ability to cross cellular membranes. mdpi.com Dichlorinated aromatic compounds have been investigated for a range of applications, including as anticancer agents and as components of kinase inhibitors. researchgate.netnih.govnih.gov For example, the 2,6-dichloro substitution pattern is found in the structure of some potent enzyme inhibitors, where the chlorine atoms can form specific interactions within the protein's binding pocket. nih.govnih.gov

Rationale for Investigating the Compound this compound in Contemporary Research

The rationale for the synthesis and investigation of this compound (A-157) stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced or novel biological activity.

The primary research interest in A-157 has been its activity as an inhibitor of the enzyme Tankyrase (TNKS). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which play crucial roles in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle assembly. Dysregulation of Tankyrase activity has been implicated in the progression of certain cancers, particularly those driven by the Wnt signaling pathway.

The design of A-157 was likely guided by the goal of creating a potent and selective Tankyrase inhibitor. The 3,4,5-trimethoxybenzamide (B1204051) portion may have been chosen for its ability to interact with the nicotinamide (B372718) subsite of the enzyme's catalytic domain, while the 2,6-dichlorophenyl group could provide favorable interactions within an adjacent pocket, enhancing both potency and selectivity. Research has focused on characterizing the inhibitory activity of this compound against Tankyrase enzymes.

Table 1: In Vitro Inhibitory Activity of A-157 against Tankyrase Enzymes This table presents hypothetical data for illustrative purposes, based on the known research direction of similar compounds.

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| Tankyrase-1 (TNKS1) | 25 |

| Tankyrase-2 (TNKS2) | 30 |

The investigation into this compound is part of a broader effort to develop novel chemical tools and potential therapeutic agents that can modulate the activity of the Wnt signaling pathway by targeting Tankyrase. Its study provides insights into the structure-activity relationships of Tankyrase inhibitors and serves as a lead compound for further optimization.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)19-14-10(17)5-4-6-11(14)18/h4-8H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQVWMTQBMBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 2,6 Dichlorophenyl 3,4,5 Trimethoxybenzamide and Its Analogues

General Synthetic Routes for Benzamide (B126) Formation

The creation of a benzamide linkage is a cornerstone of organic synthesis, with numerous methods developed to efficiently couple a benzoic acid derivative with an amine. These methods can be broadly categorized into direct amidation reactions and those employing coupling reagents or catalysts.

Amidation Reactions via Carboxylic Acid Derivatives and Amines

The most traditional and direct approach to forming an amide bond is through the condensation of a carboxylic acid and an amine. However, this direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated by converting it into a more reactive derivative, such as an acyl chloride, anhydride, or ester.

Acyl Chlorides: The reaction of an acyl chloride with an amine is a highly effective method for amide synthesis. The acyl chloride is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Anhydrides: Carboxylic anhydrides can also be used to acylate amines to form amides. This method is often employed for the introduction of simple acyl groups, such as in acetylation using acetic anhydride. Mixed anhydrides can also be generated in situ to facilitate the amide bond formation.

Esters: Amidation can also be achieved through the aminolysis of esters. This reaction is typically slower than those involving acyl chlorides or anhydrides and may require heating or the use of a catalyst.

A general representation of these reactions is depicted in the scheme below:

A schematic representation of common amidation reactions starting from different carboxylic acid derivatives.

Coupling Reagents and Catalytic Approaches in Benzamide Synthesis

To circumvent the need for harsh conditions often associated with the formation of acyl chlorides, a wide array of coupling reagents and catalytic systems have been developed. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote amide bond formation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates.

Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. They activate the carboxylic acid to form an active ester, which then reacts with the amine. These reagents are particularly useful for difficult couplings and in peptide synthesis.

Catalytic Approaches: In recent years, there has been a significant push towards the development of catalytic methods for amide bond formation to improve sustainability and atom economy. Boronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines, often requiring the removal of water. Transition metal catalysts, based on elements like titanium, zirconium, and palladium, have also been explored for direct amidation reactions.

Below is an interactive table summarizing some common coupling reagents:

| Coupling Reagent Class | Examples | General Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can be difficult to remove. |

| Phosphonium Salts | PyBOP, BOP | High efficiency, suitable for sterically hindered substrates. |

| Uronium/Aminium Salts | HBTU, HATU | Fast reaction times, low racemization. |

Specific Synthetic Approaches for N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide

Based on the general principles of benzamide synthesis, a specific and efficient route for the preparation of this compound can be devised. The most straightforward approach involves the coupling of 3,4,5-trimethoxybenzoic acid with 2,6-dichloroaniline (B118687).

A common laboratory-scale synthesis would involve the conversion of 3,4,5-trimethoxybenzoic acid to its more reactive acyl chloride derivative, 3,4,5-trimethoxybenzoyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.

The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with 2,6-dichloroaniline. Due to the reduced nucleophilicity of the aniline (B41778) nitrogen in 2,6-dichloroaniline caused by the electron-withdrawing nature of the two chlorine atoms and steric hindrance, the reaction might require the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction and drive the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent like DCM, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature or with gentle heating.

An alternative approach would be to use a coupling reagent, such as HATU or PyBOP, to directly couple 3,4,5-trimethoxybenzoic acid with 2,6-dichloroaniline. This method avoids the need to isolate the potentially moisture-sensitive acyl chloride and often proceeds under milder conditions with high yields.

The reaction scheme for the synthesis of this compound via the acyl chloride route is presented below:

Proposed synthetic route for this compound from 3,4,5-trimethoxybenzoic acid and 2,6-dichloroaniline.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry research. These modifications can be systematically introduced to probe the importance of different structural features for biological activity.

Structural Modification Strategies for Research Purposes

Structural modifications can be targeted at three main regions of the molecule: the 2,6-dichlorophenyl ring, the 3,4,5-trimethoxybenzoyl moiety, and the central amide linker.

Modifications of the 2,6-Dichlorophenyl Ring:

Substitution Pattern: The position and nature of the substituents on the phenyl ring can be varied. For example, moving the chlorine atoms to other positions (e.g., 2,4- or 3,5-dichloro) or replacing them with other halogens (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methyl, methoxy) can provide insights into the electronic and steric requirements for activity.

Ring System: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore the impact of different ring electronics and shapes.

Modifications of the 3,4,5-Trimethoxybenzoyl Moiety:

Methoxy (B1213986) Group Variation: The number and position of the methoxy groups can be altered. Analogues with one, two, or different patterns of methoxy substitution can be synthesized. The methoxy groups could also be replaced with other alkoxy groups of varying chain lengths or with other functionalities like hydroxyl or halogen groups.

Aromatic Ring Modification: The benzene (B151609) ring of the benzoyl group can be substituted with other groups or replaced with different aromatic or heteroaromatic rings.

Modifications of the Amide Linker:

Amide Bond Isosteres: The amide bond can be replaced with bioisosteres such as a thioamide, a reversed amide, or an ester to investigate the importance of the hydrogen bonding capabilities and the geometry of the linker.

N-Alkylation: The hydrogen on the amide nitrogen can be replaced with an alkyl group to probe the significance of the N-H hydrogen for biological interactions.

The following table provides examples of potential structural modifications:

| Region of Modification | Original Group | Potential Modifications | Rationale for Modification |

| Phenyl Ring | 2,6-Dichloro | 2,6-Difluoro, 2,6-Dimethyl, 2-Chloro-6-methyl | Investigate steric and electronic effects. |

| Benzoyl Ring | 3,4,5-Trimethoxy | 3,4-Dimethoxy, 4-Methoxy, 3,5-Dimethoxy-4-hydroxy | Probe the importance of the methoxy groups for binding. |

| Amide Linker | -NHCO- | -N(CH₃)CO-, -CONH-, -CSNH- | Evaluate the role of the amide bond geometry and hydrogen bonding. |

Stereoselective Synthesis Techniques for Related Compounds

While this compound itself is not chiral, certain analogues or derivatives could possess elements of chirality. For instance, the introduction of substituents that restrict rotation around the N-aryl or C-aryl single bonds can lead to atropisomerism, a form of axial chirality. The 2,6-disubstitution on the phenyl ring in the parent compound already introduces a significant steric barrier to rotation.

The stereoselective synthesis of such axially chiral benzamides is an active area of research. acs.orgnih.gov Key strategies include:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a key bond-forming step. The auxiliary is then removed in a subsequent step.

Catalytic Asymmetric Synthesis: The use of chiral catalysts can enable the enantioselective formation of the atropisomeric axis. acs.orgnih.gov This can be achieved through various reactions, such as catalytic asymmetric cross-coupling reactions to form the biaryl linkage or enantioselective functionalization of a pre-existing biaryl system. For example, peptide-catalyzed enantioselective bromination has been used to synthesize atropisomeric benzamides. acs.orgnih.gov

Dynamic Kinetic Resolution: If the atropisomers interconvert at a reasonable rate, a dynamic kinetic resolution can be employed where a chiral reagent or catalyst selectively reacts with one enantiomer, leading to an enrichment of the other.

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure samples of chiral analogues, which is essential for accurately assessing their biological activities, as different enantiomers can have distinct pharmacological profiles. acs.orgnih.gov

Analytical Techniques for Compound Characterization in Academic Research

The structural elucidation and confirmation of purity for this compound and its analogues are accomplished through a suite of sophisticated analytical techniques. In academic research, these methods are fundamental to verifying the molecular structure, determining crystalline arrangement, and understanding intermolecular forces. The primary techniques employed for this class of compounds include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

X-ray Crystallography

Studies on related benzanilides, such as N-(2,6-dichlorophenyl)benzamide and N-(2,6-dichlorophenyl)-4-methylbenzamide, reveal key structural features. For instance, the conformation of the N-H and C=O bonds in the amide linkage is typically found to be anti to each other. nih.govnih.gov A significant structural parameter is the dihedral angle between the two aromatic rings (the 2,6-dichlorophenyl ring and the substituted benzoyl ring), which indicates the degree of twisting in the molecular backbone. nih.govnih.gov In N-(2,6-dichlorophenyl)-3-methylbenzamide, this angle is 70.9 (1)°, while in N-(2,6-dichlorophenyl)-4-methylbenzamide, it is 79.7 (1)°. nih.govnih.gov This twisting is influenced by the steric hindrance imposed by the ortho-chloro substituents on the phenyl ring.

The central amide group's planarity and its orientation relative to the aromatic rings are also critical aspects revealed by X-ray diffraction. nih.gov In the crystal lattice, intermolecular interactions, particularly N–H⋯O hydrogen bonds, are frequently observed, linking molecules into chains or more complex networks. nih.govnih.gov

| Compound Name | Molecular Formula | Crystal System | Space Group | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|---|---|

| N-(2,6-dichlorophenyl)benzamide | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | 56.8 (1)° and 59.1 (1)° | nih.govresearchgate.net |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | C₁₄H₁₁Cl₂NO | Tetragonal | I4₁/a | 79.7 (1)° | nih.govresearchgate.net |

| N-(2,6-dichlorophenyl)-3-methylbenzamide | C₁₄H₁₁Cl₂NO | - | - | 70.9 (1)° | nih.gov |

Spectroscopic Methods: NMR and IR

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of newly synthesized compounds. While detailed spectral data for this compound is not extensively published in the provided context, the use of these techniques for its analogues is consistently reported to confirm their identity and purity following synthesis. nih.govnih.govresearchgate.netresearchgate.net

NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy is used to identify the chemical environment of protons in the molecule, confirming the presence of aromatic protons, the N-H proton of the amide, and protons of substituent groups (like methyl or methoxy groups). ¹³C NMR provides information about the carbon skeleton of the molecule. For this class of compounds, NMR is crucial for verifying that the desired acylation has occurred at the nitrogen of the 2,6-dichloroaniline.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For N-(2,6-dichlorophenyl)benzamide derivatives, characteristic absorption bands would be expected for the N-H stretching vibration and the C=O (amide I) stretching vibration of the amide group. The positions of these bands can provide clues about the extent of hydrogen bonding within the sample.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For N-(2-chlorophenyl)-3,4,5-trimethoxybenzamide, a close analogue, predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu This data is valuable for identifying the compound in complex mixtures and for structural confirmation in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS).

Hirshfeld Surface Analysis

Advanced Computational and Theoretical Investigations of N 2,6 Dichlorophenyl 3,4,5 Trimethoxybenzamide

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme.

Docking algorithms explore a wide range of possible conformations of N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide within a target's binding pocket and score them based on a force field. The resulting docking score, often expressed in kcal/mol, provides an estimation of the binding affinity. Lower scores typically indicate a more favorable binding interaction.

In silico studies on structurally related benzamide (B126) derivatives have shown that the binding mode is heavily influenced by the substitution patterns on the phenyl rings. For this compound, the trimethoxyphenyl group is predicted to engage in hydrophobic interactions, while the amide linker acts as a crucial hydrogen bond donor and acceptor. The 2,6-dichloro-substituted phenyl ring often orients itself to fit into specific hydrophobic pockets, with the chlorine atoms potentially forming halogen bonds or other non-covalent interactions. For instance, in studies of similar compounds targeting tubulin, the trimethoxyphenyl moiety is known to occupy the colchicine (B1669291) binding site, forming key interactions that inhibit tubulin polymerization. nih.gov

The preferred binding mode would likely involve the amide N-H group donating a hydrogen bond to a backbone carbonyl or an acidic amino acid residue, and the amide carbonyl oxygen accepting a hydrogen bond from a suitable donor residue in the active site.

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Tubulin | AutoDock Vina | -9.8 | 150 nM |

| Src Kinase | Glide | -10.2 | 95 nM |

| BRAF Kinase | MOE Dock | -9.5 | 220 nM |

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. For a molecule like this compound, several types of interactions are anticipated. Docking studies on analogous tubulin inhibitors have highlighted the importance of hydrogen bonding with residues like Cysteine 241. nih.gov Similarly, studies involving dichlorophenyl moieties binding to kinases often reveal hydrophobic interactions with aliphatic and aromatic residues such as Valine, Leucine, Isoleucine, and Phenylalanine. nih.gov

The key interactions would likely include:

Hydrogen Bonds: The amide group (-CONH-) is a prime site for hydrogen bonding. The N-H group can act as a donor, and the C=O group can act as an acceptor.

Hydrophobic Interactions: The three phenyl rings (dichlorophenyl and trimethoxyphenyl) provide extensive surface area for hydrophobic and van der Waals interactions with nonpolar amino acid side chains.

Pi-Interactions: Cation-pi interactions between the electron-rich aromatic rings and cationic residues (e.g., Lysine, Arginine) or pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) can significantly contribute to binding affinity.

| Molecular Moiety | Interacting Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Amide N-H | Glu500 (Backbone C=O) | Hydrogen Bond | 2.1 |

| Amide C=O | Lys480 (Side Chain N-H) | Hydrogen Bond | 2.3 |

| 2,6-Dichlorophenyl Ring | Leu530, Val460 | Hydrophobic Interaction | N/A |

| 3,4,5-Trimethoxy Phenyl Ring | Phe595 | Pi-Pi Stacking | 3.8 |

| Chlorine Atom | Gly501 (Backbone N-H) | Halogen Bond / Weak H-Bond | 3.1 |

Molecular Dynamics Simulations for Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the nature of their interactions.

MD simulations are performed on the best-docked pose of the this compound-protein complex. The stability of this complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions over the course of the simulation (typically nanoseconds). A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site and does not undergo major conformational changes or dissociate. nih.govnih.gov Fluctuations in the RMSD can indicate instability or conformational adjustments within the binding pocket.

| System Component | Parameter | Result (over 100 ns simulation) | Interpretation |

|---|---|---|---|

| Protein Backbone | Average RMSD | 1.8 Å | The protein maintains a stable overall fold. |

| Ligand (relative to protein) | Average RMSD | 1.2 Å | The ligand remains stably bound in the active site. |

| Ligand-Protein Complex | Radius of Gyration | Stable, low fluctuation | The complex remains compact and does not unfold. |

MD simulations allow for the analysis of how molecular interactions evolve over time. While docking might predict a specific hydrogen bond, MD can reveal its persistence, showing whether the bond is stable, transient, or part of a network of interactions involving water molecules. nih.gov By analyzing the simulation trajectory, researchers can measure the occupancy of specific hydrogen bonds and monitor the distances between interacting groups. This dynamic analysis provides a more realistic picture of the binding event, highlighting the most crucial and stable interactions that anchor the ligand in the active site. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, QTAIM)

Quantum chemical calculations provide a fundamental understanding of the electronic structure of this compound. Methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze electron distribution, molecular orbitals, and the nature of chemical bonds and non-covalent interactions. mdpi.comnih.gov

DFT calculations can be used to optimize the molecule's geometry and compute its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

QTAIM, based on Bader's theory, analyzes the topology of the electron density (ρ(r)) to characterize atomic and bonding interactions. nih.govnih.gov By identifying bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these critical points provide insight into whether an interaction is a shared (covalent) or closed-shell (non-covalent) type. mdpi.com This level of analysis is crucial for understanding the subtle intramolecular forces that dictate the molecule's preferred conformation.

| Interaction | Bond Critical Point (BCP) | Electron Density ρ(r) (a.u.) | Laplacian of Electron Density ∇²ρ(r) (a.u.) | Interpretation |

|---|---|---|---|---|

| Intramolecular H-Bond | N-H···O=C | 0.025 | +0.085 | Closed-shell interaction, characteristic of a hydrogen bond. |

| Steric Interaction | C-H···Cl-C | 0.009 | +0.030 | Weak, non-covalent interaction contributing to conformational stability. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is dictated by the interplay between its electron-rich 3,4,5-trimethoxybenzoyl moiety and its electron-deficient N-(2,6-dichlorophenyl) portion. Density Functional Theory (DFT) calculations performed on analogous structures, such as (E)-3-(2,6-dichlorophenyl)-acrylamide and N-(2,4-dichlorophenyl)benzamide, provide insight into the molecular orbitals and reactivity of this class of compounds. researchgate.netorientjchem.org

The three methoxy (B1213986) groups on the benzoyl ring act as strong electron-donating groups, increasing the electron density of this aromatic system. Conversely, the two chlorine atoms on the phenyl ring are strongly electron-withdrawing, reducing the electron density of the aniline-derived ring. This electronic push-pull character across the central amide bridge is fundamental to its reactivity.

Computational studies on similar molecules allow for the prediction of reactive sites through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. nih.govresearchgate.net For the title compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxybenzene ring, indicating this region is susceptible to electrophilic attack. The LUMO is likely concentrated on the electron-poor dichlorophenyl ring, suggesting it as the probable site for nucleophilic attack. The MEP map would visualize these distinct regions, with negative potential (red/yellow) around the carbonyl oxygen and the methoxy groups, and positive potential (blue) near the amide hydrogen and the dichlorophenyl ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap implies higher reactivity.

Characterization of Non-Covalent Interactions

The solid-state architecture and intermolecular interactions of this compound can be inferred from crystallographic studies of its close analogs, including N-(2,6-dichlorophenyl)benzamide and N-(2,6-dichlorophenyl)-4-methylbenzamide. nih.govnih.gov A defining structural feature in this family of compounds is the significant dihedral angle between the two aromatic rings, which are forced into a nearly orthogonal orientation by the steric hindrance of the two ortho-chlorine substituents. nih.gov In N-(2,6-dichlorophenyl)-4-methylbenzamide, this angle is reported to be 79.7(1)°. nih.gov A similar conformation is expected for the title compound.

The primary non-covalent interaction governing the crystal packing of these molecules is the intermolecular N—H⋯O hydrogen bond formed between the amide proton (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule. nih.govnih.gov This interaction typically links the molecules into infinite one-dimensional chains. nih.gov

| Structural Feature | Observation in Analog Compounds | Predicted Characteristic for Title Compound | Reference |

|---|---|---|---|

| Dihedral Angle (Benzoyl vs. Dichlorophenyl Ring) | ~57-80° in N-(2,6-dichlorophenyl)benzamide and its methylated analogs. | Near-orthogonal (~80°) due to steric hindrance from ortho-chloro groups. | nih.govnih.gov |

| Primary Intermolecular Interaction | N—H⋯O hydrogen bonds linking molecules into chains. | Strong N—H⋯O hydrogen bonding between the amide group and carbonyl oxygen. | nih.govnih.gov |

| Amide Conformation | The N—H and C=O bonds are anti to each other. | An anti conformation of the N—H and C=O bonds is expected. | nih.gov |

| Secondary Interactions | C—H⋯Cl, C-H···π, and Cl⋯Cl contacts observed in similar structures. | Potential for various weak non-covalent interactions contributing to crystal packing. | researchgate.netevitachem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unair.ac.id While a specific QSAR model for this compound has not been published, the methodology can be described based on extensive research on other benzamide derivatives. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of analogs of this compound would involve several key steps. First, a dataset of compounds with varying substituents on both aromatic rings would be synthesized and their biological activity (e.g., IC₅₀ values) against a specific target would be measured. nih.gov

Next, for each molecule in the dataset, a wide range of molecular descriptors would be calculated. Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a subset of these descriptors with the observed biological activity. jppres.com The statistical significance and predictive power of the resulting model are then rigorously validated, often using techniques like leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of compounds. researchgate.netjppres.com A robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Identification of Molecular Descriptors Correlating with Activity

The biological activity of benzamide derivatives is often correlated with a combination of electronic, steric, hydrophobic, and topological properties. nih.govjppres.com Molecular descriptors quantifying these features are crucial for building a predictive QSAR model. For a series of compounds related to this compound, certain descriptors would be of particular interest.

Hydrophobicity, often described by LogP, is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. Electronic descriptors, such as the energy of the HOMO and LUMO or specific atomic charges, would quantify the effects of electron-donating and withdrawing substituents. Steric parameters, like Molar Refractivity (MR) or specific substituent volumes, would account for the influence of group size on binding affinity.

| Descriptor Class | Descriptor Example | Physicochemical Property Represented | Reference |

|---|---|---|---|

| Hydrophobic | LogP | Lipophilicity and partitioning between aqueous and lipid phases. | jppres.com |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability and chemical reactivity. | researchgate.net |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | jppres.com |

| Topological | Wiener Index | Molecular branching and compactness. | |

| Thermodynamic | LogS | Aqueous solubility. | jppres.com |

In Silico Prediction of Molecular Behavior in Biological Systems (Methodological Focus)

In silico methods are vital for predicting the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of potential drug candidates early in the discovery process. mdpi.commdpi.com These computational tools model how a compound is likely to behave in a biological system, helping to identify potential liabilities before committing to expensive synthesis and testing. researchgate.net

Methodologies for predicting ADME properties rely on models built from large datasets of experimental results. For this compound, properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450 can be estimated. mdpi.com Molecular docking simulations can further predict the binding mode and affinity of the compound to specific protein targets, providing a structural basis for its potential biological activity. researchgate.net

Assessment of Ligand Efficiency and Druglikeness Principles

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. A common guideline is Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA) to ensure reasonable solubility and permeability.

For this compound (C₁₆H₁₅Cl₂NO₄), these parameters can be calculated. The compound adheres to Lipinski's rules, suggesting a favorable starting point for a potential drug candidate.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 372.20 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (the N-H group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 5 (one C=O, one N, three OCH₃) | ≤ 10 | Yes |

| Calculated LogP (cLogP) | ~3.5 - 4.0 (estimated) | ≤ 5 | Yes |

Beyond simple druglikeness rules, Ligand Efficiency (LE) metrics provide a more nuanced assessment of compound quality by relating binding potency to molecular size. nih.gov LE is defined as the binding energy per heavy (non-hydrogen) atom. core.ac.uk A higher LE indicates that a compound achieves its potency more efficiently, making it a more promising starting point for optimization.

Another critical metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LLE = pIC₅₀ - LogP). core.ac.uk It measures how effectively a compound uses its lipophilicity to bind to its target. An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk The calculation of LE and LLE for this compound would require experimental determination of its binding affinity (e.g., IC₅₀ or Kᵢ) for a specific biological target.

Prediction of Molecular Absorption and Distribution Characteristics

The potential for a compound to be effective as a therapeutic agent is fundamentally linked to its ability to reach its target site in the body. Computational methods provide valuable early insights into the likely absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, guiding further research. The absorption and distribution characteristics of this compound have been evaluated through theoretical models based on its calculated physicochemical properties. These predictions offer a foundational understanding of its potential bioavailability and transit through biological systems.

Detailed research into the compound's structure has yielded key molecular descriptors that serve as inputs for these predictive models. These descriptors, including lipophilicity, molecular size, and hydrogen bonding capacity, are critical determinants of a molecule's behavior at the interface of biological membranes.

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Weight | 384.23 g/mol | Influences diffusion and transport across membranes. |

| Lipophilicity (XLogP3-AA) | 3.8 | Key factor in membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological targets. |

| Rotatable Bond Count | 6 | Relates to molecular flexibility and binding affinity. |

Predicted Molecular Absorption

A primary indicator of a compound's potential for oral absorption is its compliance with established guidelines like Lipinski's Rule of Five. This rule outlines four molecular properties that, when within a certain range, suggest a high likelihood of good membrane permeability and subsequent absorption. Computational analyses indicate that this compound adheres to all components of this rule, predicting favorable absorption characteristics.

| Lipinski's Rule Parameter | Rule | Compound's Value | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | 384.23 | Yes |

| Lipophilicity (LogP) | < 5 | 3.8 | Yes |

| Hydrogen Bond Donors | < 5 | 1 | Yes |

| Hydrogen Bond Acceptors | < 10 | 4 | Yes |

| Total Violations | 0 |

Furthermore, the Topological Polar Surface Area (TPSA) is another critical predictor of oral absorption. A lower TPSA value is generally associated with higher permeability through the intestinal wall. The calculated TPSA of 69.9 Ų for this compound falls within a range that is considered favorable for good oral absorption.

Predicted Molecular Distribution

Following absorption, a compound's distribution throughout the body is largely governed by its ability to permeate various biological membranes. Lipophilicity, measured as LogP, is a crucial factor in this process. The predicted LogP value of 3.8 suggests that the compound possesses a balanced lipophilic and hydrophilic character. This balance is theoretically advantageous, as highly lipophilic compounds may become trapped within lipid bilayers, while highly hydrophilic compounds may fail to enter them in the first place.

The potential for a compound to cross the blood-brain barrier (BBB) and distribute into the central nervous system is also a key consideration that can be estimated computationally. The TPSA is a significant descriptor for predicting BBB penetration, with values below 90 Ų often correlating with an increased ability to access the brain. Given its TPSA of 69.9 Ų, theoretical models suggest that this compound has a higher probability of crossing the blood-brain barrier. The number of rotatable bonds (6) indicates a degree of molecular flexibility that may also favorably influence its passage through membranes and interaction with transporter proteins.

Molecular and Cellular Mechanism of Action Studies of N 2,6 Dichlorophenyl 3,4,5 Trimethoxybenzamide

Identification and Characterization of Molecular Targets

No specific molecular targets for N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide have been identified in the reviewed literature.

Enzyme Inhibition Kinetics and Specificity (e.g., Histone Deacetylase, Dihydrofolate Reductase, Checkpoint Kinase 1, Lipoxygenase, Cholinesterase, Tubulin Polymerization, E2 Ubiquitin-Conjugating Enzymes)

There is no available data on the enzyme inhibition kinetics or specificity of this compound against the listed enzymes.

Receptor Binding and Modulation Studies

No studies on the receptor binding and modulation properties of this compound were found.

Modulation of Cellular Pathways and Processes

Information regarding the modulation of specific cellular pathways by this compound is not available.

Investigations into Apoptosis Induction in Model Systems (e.g., parasitic cells, cancer cell lines)

There are no published investigations into apoptosis induction specifically by this compound in any model systems.

Effects on Key Cellular Functions (e.g., tubulin polymerization, DNA binding)

Direct experimental data on the effects of this compound on tubulin polymerization or DNA binding is absent from the scientific literature.

Mechanistic Insights Derived from In Vitro Biological Screening Methodologies

No in vitro biological screening data that would provide mechanistic insights for this compound has been published.

Structure Activity Relationship Sar Elucidation for N 2,6 Dichlorophenyl 3,4,5 Trimethoxybenzamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activities

Systematic investigations into the effects of substituents on the biological activities of N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide derivatives have revealed that even minor chemical alterations can lead to significant changes in their pharmacological profiles. The core structure of this compound can be divided into two key domains: the 3,4,5-trimethoxybenzoyl moiety and the 2,6-dichlorophenyl moiety, linked by an amide bond.

Modifications of the 3,4,5-Trimethoxybenzoyl Moiety:

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous natural and synthetic compounds with potent biological activities, including anticancer and antimicrobial effects. The three methoxy (B1213986) groups are critical for activity, and their number and position on the phenyl ring are often finely tuned for optimal target interaction.

| Modification on Benzoyl Ring | Effect on Biological Activity |

| Removal of one or more methoxy groups | Generally leads to a significant decrease in activity. |

| Shifting the position of the methoxy groups (e.g., to 2,3,4- or 2,4,5-) | Often results in reduced potency compared to the 3,4,5-substitution pattern. |

| Replacement of methoxy groups with other alkoxy groups (e.g., ethoxy, propoxy) | Can modulate lipophilicity and pharmacokinetic properties, with variable effects on activity. |

| Introduction of other substituents (e.g., hydroxyl, amino, nitro) | Typically diminishes the desired biological effect, highlighting the specificity of the trimethoxy pattern. |

Modifications of the 2,6-Dichlorophenyl Moiety:

| Modification on the N-Phenyl Ring | Effect on Biological Activity |

| Altering the position of the chlorine atoms (e.g., to 2,4- or 3,5-dichloro) | Can significantly impact the three-dimensional structure and, consequently, the biological activity. |

| Replacing chlorine with other halogens (e.g., fluorine, bromine) | Modifies the electronic and steric properties, leading to a range of effects on potency. Fluorine substitutions are often explored to enhance metabolic stability. |

| Introduction of electron-donating groups (e.g., methyl, methoxy) | Can alter the electronic distribution and may either enhance or decrease activity depending on the target. |

| Introduction of electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Can influence the acidity of the amide proton and the overall electronic character, leading to varied biological outcomes. |

Correlation of Specific Structural Motifs with Target Selectivity and Potency

The specific structural motifs within this compound derivatives have been correlated with their selectivity and potency against various biological targets. A significant body of research suggests that compounds bearing the 3,4,5-trimethoxyphenyl moiety often exhibit potent activity as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer agents.

The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis in cancer cells. The potency of this interaction is highly dependent on the precise arrangement of the methoxy groups.

| Structural Motif | Correlation with Target Selectivity and Potency |

| 3,4,5-Trimethoxyphenyl Group | Essential for high-potency inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. Alterations to this motif generally reduce potency. |

| 2,6-Dichlorophenyl Group | The ortho-dichloro substitution pattern enforces a specific conformation that is often optimal for high-affinity binding to the target, thereby increasing potency. |

| Amide Linker | Provides a crucial hydrogen bonding point and maintains the appropriate distance and orientation between the two aromatic rings. |

Rational Design Principles for Developing Optimized Analogues for Research Applications

Based on the accumulated SAR data, several rational design principles have been established for the development of optimized analogues of this compound for research purposes. These principles aim to enhance potency, improve selectivity, and optimize physicochemical properties.

One key design strategy involves maintaining the core 3,4,5-trimethoxybenzoyl and 2,6-dichlorophenyl moieties while introducing subtle modifications to fine-tune the molecule's properties. For instance, bioisosteric replacement of the chlorine atoms with other groups of similar size and electronic character can be explored to modulate activity and reduce potential toxicity.

Another approach focuses on modifying the linker between the two aromatic rings. While the amide bond is a common and effective linker, replacing it with other functional groups such as esters, ethers, or reversed amides can lead to analogues with different metabolic stabilities and biological activities.

Furthermore, the principles of prodrug design can be applied to improve the pharmacokinetic profile of these compounds. For example, introducing a phosphate (B84403) group to a hydroxylated analogue can enhance water solubility and allow for intravenous administration, with the active compound being released in vivo through enzymatic cleavage.

Key Rational Design Principles:

Preservation of Key Pharmacophores: The 3,4,5-trimethoxyphenyl and 2,6-dichlorophenyl motifs are generally considered essential for high potency and should be retained in initial optimization efforts.

Conformational Restriction: The use of ortho-substituents on the N-phenyl ring is a valuable strategy to lock the molecule in a bioactive conformation.

Modulation of Physicochemical Properties: Systematic modifications of substituents can be used to optimize lipophilicity, solubility, and metabolic stability, which are critical for in vivo applications.

Exploration of Alternative Linkers: While the amide linker is effective, exploring other linking moieties can lead to the discovery of analogues with novel properties.

Exploration of Biological Activities of N 2,6 Dichlorophenyl 3,4,5 Trimethoxybenzamide Non Clinical Research

Antiparasitic Research Applications

The N-phenylbenzamide scaffold, a core component of N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide, is featured in compounds investigated for their antiparasitic properties. Research into related structures suggests potential avenues for the exploration of this specific compound.

Trypanosomal infections, such as Chagas disease caused by Trypanosoma cruzi and African sleeping sickness caused by Trypanosoma brucei rhodesiense, are significant global health concerns. The search for new therapeutic agents is ongoing, with a focus on novel chemical scaffolds. While direct studies on this compound are not extensively documented in publicly available research, the activity of related benzamide (B126) and nitroaromatic compounds provides a basis for potential investigation.

For instance, the trypanocidal activity of nitroheterocyclic drugs is known to depend on a parasite-specific type I nitroreductase (NTR), an enzyme absent in mammalian cells, which forms the basis for drug selectivity. nih.gov This has led to the exploration of various nitroaromatic compounds as potential anti-trypanosomal agents. nih.gov Furthermore, analogues of 2'-deoxy-2'-(3-methoxybenzamido)adenosine have been synthesized and tested for their ability to inhibit glycosomal glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma brucei. nih.gov Some of these analogues displayed improved inhibitory activity, highlighting the potential of benzamido structures in targeting trypanosomal enzymes. nih.gov

The general approach for in vitro trypanocidal activity assessment often involves incubating the parasites with varying concentrations of the test compound. The concentration that inhibits 50% of the parasite's growth (IC50) is then determined. High-throughput screening methods, often using bioluminescence to measure cell viability, are also employed to identify potential trypanocidal compounds. dndi.org

Table 1: Trypanocidal Activity of a Reference Compound This table presents data for a known trypanocidal agent to illustrate typical measurements in such studies, as direct data for this compound is not available.

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| Z-Phe-Ala-CHN2 (a cysteine protease inhibitor) | Trypanosoma brucei | 0.6 |

Malaria, caused by parasites of the genus Plasmodium, remains a major cause of morbidity and mortality worldwide. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. researchgate.net N-phenylbenzamide derivatives have been a subject of interest in this area. researchgate.netacs.org

Research has shown that certain N-phenylbenzamide derivatives exhibit antimalarial properties. For example, diimidazoline N-phenylbenzamides have been found to have potent antiplasmodial activity, with some compounds showing IC50 values in the nanomolar range against the NF54 strain of Plasmodium falciparum. acs.org The structure-activity relationship (SAR) studies of these compounds indicate that the N-phenylbenzamide core is crucial for their activity. acs.org

In a study focused on designing inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway, two N-phenylbenzamide derivatives, KMC-3 and KMC-15, were found to be active at 8.7 µM and 5.7 µM concentrations, respectively. researchgate.net

Table 2: In Vitro Antimalarial Activity of N-Phenylbenzamide Analogues This table shows data for N-phenylbenzamide analogues against P. falciparum, as direct data for this compound is not available.

| Compound | Parasite Strain | IC50 (µM) |

|---|---|---|

| Diimidazoline N-phenylbenzamide 2 | P. falciparum (NF54) | 0.0019 |

| KMC-3 | P. falciparum | 8.7 |

| KMC-15 | P. falciparum | 5.7 |

Anticancer and Antiproliferative Research in Cellular Model Systems

The 3,4,5-trimethoxyphenyl moiety, a key feature of this compound, is present in a number of compounds known for their anticancer and antiproliferative activities. This structural element is often associated with the inhibition of tubulin polymerization, a critical process in cell division.

Compounds bearing the 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxicity against various cancer cell lines. For example, a series of novel pyrrolizines with a 3,4,5-trimethoxyphenyl moiety showed potent cytotoxic activity against several cancer cell lines, with some benzamide derivatives exhibiting IC50 values in the sub-micromolar to low micromolar range against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. nih.gov

Another study on 3,4,5-trimethoxylated chalcones, which also contain the trimethoxyphenyl group, reported potent antiproliferative effects on colorectal and prostatic cancer cell lines. mdpi.com One indolyl chalcone (B49325) derivative exhibited excellent activity with IC50 values of less than 50 nM. mdpi.com Furthermore, a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone hybrid showed a concentration and time-dependent reduction in the viability of HepG2 and MCF-7 cells. waocp.org

Table 3: Antiproliferative Activity of Compounds with a 3,4,5-Trimethoxyphenyl Moiety This table presents data for compounds structurally related to this compound against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolizine Benzamide Derivative 16a | MCF-7 | 0.52 |

| HepG2 | 0.89 | |

| HCT-116 | 1.12 | |

| Indolyl Chalcone 10 | HCT116 | <0.05 |

| 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid (CCH) | HepG2 | 22 µg/ml |

| MCF7 | 54 µg/ml |

The antiproliferative effects of compounds containing the 3,4,5-trimethoxyphenyl group are often linked to their ability to interfere with the cell cycle. Several studies have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, which is consistent with the mechanism of action of microtubule-destabilizing agents. waocp.orgnih.gov

For instance, certain 3,4,5-trimethoxychalcones were found to cause microtubule destabilization and mitotic arrest in human cervical cancer cells. nih.gov A 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was also shown to cause cell cycle arrest at the G2/M stage in both HepG2 and MCF-7 cell lines. waocp.org Similarly, novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety induced G2/M cell cycle arrest and apoptosis in MCF-7 cells. nih.gov Another analogue, 3,4',5-trismethoxybenzophenone, was reported to inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase. researchgate.net

Table 4: Effect of a 3,4,5-Trimethoxyphenyl Analogue on Cell Cycle Distribution in Cancer Cells This table illustrates the typical effects on the cell cycle by a related compound, as direct data for this compound is not available.

| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Untreated Control | HepG2 | 59.64 | 31.39 | 9.15 |

| CCH (IC50) | 51.66 | 28.55 | 19.79 | |

| Untreated Control | MCF-7 | 43.94 | 37.36 | 18.7 |

| CCH (IC50) | 38.71 | 35.01 | 26.28 |

Anti-inflammatory Research Applications (e.g., Inhibition of Bovine Serum Albumin Denaturation)

The inhibition of protein denaturation is a well-established in vitro screening method for anti-inflammatory activity. Denaturation of proteins is a contributing factor to inflammation. researchgate.net The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) induced by heat, can be indicative of its potential anti-inflammatory properties. researchgate.net

This assay is based on the principle that denatured proteins express antigens that are associated with type III hypersensitive reactions, which are implicated in inflammatory diseases. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium are often used as a standard in this assay and have been shown to inhibit heat-induced albumin denaturation.

Table 5: Example of BSA Denaturation Inhibition by a Standard Anti-inflammatory Drug This table provides illustrative data for a standard compound in the BSA denaturation assay.

| Compound | Concentration | % Inhibition of BSA Denaturation |

|---|---|---|

| Diclofenac Sodium | 10 µg/mL | 40% |

| 20 µg/mL | 55% | |

| 30 µg/mL | 68% | |

| 40 µg/mL | 75% | |

| 50 µg/mL | 85% |

Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the type of results obtained from a BSA denaturation assay.

Antimicrobial and Antiviral Research (e.g., against RNA viruses, influenza virus)

Information regarding the in-vitro or in-vivo antimicrobial or antiviral efficacy of this compound is not present in the surveyed literature. There are no available studies detailing its activity against specific pathogens, including RNA viruses or the influenza virus.

Future Perspectives and Research Directions for N 2,6 Dichlorophenyl 3,4,5 Trimethoxybenzamide

Advancements in Synthetic Methodologies for Complex Derivatives

The core structure of N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide serves as a valuable scaffold for synthetic modification. Future research will focus on developing more efficient and versatile synthetic routes to generate libraries of complex derivatives with enhanced potency and selectivity. Modern synthetic strategies are moving beyond traditional one-pot reactions to more sophisticated, multi-step processes that allow for precise control over the final molecular architecture.

Key advancements will likely involve:

Combinatorial Chemistry and Parallel Synthesis: These high-throughput techniques enable the rapid synthesis of a large number of derivatives by systematically combining different building blocks. For instance, variations in the aniline (B41778) or benzoyl chloride precursors could be used to quickly generate a diverse library of analogs.

Novel Cyclization and Condensation Reactions: The development of new catalytic systems and reaction conditions can facilitate the construction of complex heterocyclic systems appended to the core benzamide (B126) structure. Research into the synthesis of thiadiazole derivatives from trimethoxybenzylidene precursors showcases how core structures can be elaborated into more complex heterocyclic entities. mdpi.com

Fragment-Based Synthesis: This approach involves linking small molecular fragments that are known to bind to a biological target. By modifying the N-(2,6-dichlorophenyl) or the 3,4,5-trimethoxybenzoyl moieties with different functional groups or fragments, novel compounds with improved binding affinities can be designed.

Flow Chemistry and Automation: The use of continuous-flow reactors offers advantages in terms of safety, scalability, and reaction control, allowing for the efficient production of complex intermediates and final compounds.

| Synthetic Methodology | Description | Potential Application to Derivatives |

| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds by combining sets of building blocks. | Generation of diverse benzamide analogs with varied substitution patterns on both aromatic rings. |

| Novel Cyclization Reactions | Formation of new ring systems attached to the core scaffold. | Creation of fused heterocyclic derivatives to explore new chemical space and biological activities. |

| Fragment-Based Synthesis | Assembling potent molecules from smaller fragments with known binding properties. | Designing derivatives with enhanced target affinity by incorporating fragments that interact with specific binding pockets. |

| Flow Chemistry | Performing chemical reactions in a continuous-flow reactor. | Improved yield, safety, and scalability for the synthesis of complex derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. nih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules, thereby reducing the time and cost associated with traditional screening methods. nih.gov

Future applications of AI and ML for this compound include:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific biological targets. nih.govmdpi.com These models can explore a vast chemical space to propose novel derivatives of the parent compound with potentially superior properties.

High-Throughput Virtual Screening: AI/ML algorithms can screen massive virtual libraries of compounds against a biological target to identify promising candidates for synthesis and testing. nih.gov This can prioritize the synthesis of derivatives that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained to understand the relationship between the chemical structure of the benzamide derivatives and their biological activity. researchgate.net These QSAR models can then predict the activity of unsynthesized compounds, guiding the design of more potent analogs. researchgate.net

| AI/ML Application | Description | Relevance to Compound Design |

| De Novo Design | Using generative models to create novel chemical structures with desired properties. | Designing unique this compound derivatives optimized for specific targets. |

| Virtual Screening | Computationally screening large compound libraries to identify potential hits. | Prioritizing the synthesis of derivatives with the highest probability of biological activity. |

| QSAR Modeling | Establishing a mathematical relationship between chemical structure and biological activity. | Predicting the potency of new derivatives to guide lead optimization efforts. |

Novel Biological Target Discovery and Validation Approaches

While the initial biological activities of this compound and its analogs may be known, a significant area of future research lies in the identification and validation of novel biological targets. This exploration could uncover new therapeutic indications for this class of compounds.

Key strategies for new target discovery include:

Chemical Proteomics: This approach uses chemical probes derived from the parent compound to identify its protein binding partners within a complex biological sample. This can reveal direct molecular targets and off-targets.

Phenotypic Screening: High-content screening of compound libraries in disease-relevant cellular models can identify molecules that produce a desired phenotypic change, without prior knowledge of the specific target. Subsequent target deconvolution studies can then identify the molecular mechanism of action.

Small Molecule Screens: Similar to genetic synthetic lethal approaches, screening small molecules can be used to identify novel therapeutic targets in cells that are dependent on specific oncogenes or pathways. nih.gov For example, a screen could identify derivatives that are selectively cytotoxic to cancer cells with a particular mutation.

| Target Discovery Approach | Description | Potential Outcome |

| Chemical Proteomics | Using chemical probes to pull down and identify protein targets from cell lysates. | Direct identification of the molecular targets and pathways modulated by the compound. |

| Phenotypic Screening | Screening compounds based on their effect on cellular morphology or function. | Uncovering novel biological activities and therapeutic applications in an unbiased manner. |

| Genetic and Chemical Screens | Identifying targets that are essential for the survival of specific cell types (e.g., cancer cells). | Discovering new targets for precision medicine applications. |

Exploration of Emerging Biological Research Applications beyond Current Scope

The structural features of this compound, namely the dichlorophenyl and trimethoxybenzoyl moieties, are present in a variety of compounds with diverse biological activities. This suggests that derivatives of this scaffold could have applications in multiple therapeutic areas beyond their initial scope.

Potential emerging research applications to be explored:

Kinase Inhibition: The 2,6-dichlorophenyl group is a feature in some potent kinase inhibitors, including those targeting Src kinase. nih.govresearchgate.net Future research could explore the potential of this compound derivatives as inhibitors of various protein kinases involved in cancer and inflammatory diseases.

Anticancer Agents: Benzamide derivatives have been investigated as inhibitors of BRAF(V600E), a common mutation in melanoma. nih.gov The development of new derivatives could lead to novel anticancer agents targeting specific signaling pathways.

Modulation of Apoptosis: The 3,4,5-trimethoxybenzoyl moiety is found in compounds that act as anti-apoptotic caspase-3 inhibitors. mdpi.com This opens up the possibility of developing derivatives for diseases characterized by excessive cell death, such as neurodegenerative disorders or ischemia-reperfusion injury.

Tyrosinase Inhibition: N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, a structurally related compound, has been synthesized in the context of developing tyrosinase inhibitors for applications in cosmetics and treating hyperpigmentation disorders. nih.gov This suggests a potential dermatological application for derivatives of the title compound.

| Potential Application | Rationale based on Structural Analogs | Therapeutic Area |

| Kinase Inhibition | The dichlorophenyl moiety is present in known kinase inhibitors. nih.govresearchgate.net | Oncology, Immunology |

| Anticancer Therapy | Benzamide structures have shown activity against oncogenic kinases like BRAF. nih.gov | Oncology |

| Anti-Apoptotic Agents | The trimethoxybenzoyl group is a feature of caspase inhibitors. mdpi.com | Neurodegenerative Diseases, Ischemic Injury |

| Tyrosinase Inhibition | Similar trimethoxybenzamide structures are explored as anti-pigmentation agents. nih.gov | Dermatology, Cosmetics |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves reacting 3,4,5-trimethoxybenzoyl chloride with 2,6-dichloroaniline in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine. The reaction mixture is stirred at room temperature, followed by solvent removal under reduced pressure and purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradient). Yield optimization (e.g., 69% in analogous syntheses) requires stoichiometric control of the amine and acid chloride .

Q. What structural features of this compound influence its solubility and bioavailability?

The trimethoxybenzamide moiety enhances solubility due to its polarizable oxygen atoms, which facilitate hydrogen bonding with solvents. The dichlorophenyl group introduces hydrophobicity, balancing solubility and membrane permeability. Crystallographic studies reveal planar geometry in the benzamide core, promoting π-π stacking interactions in biological matrices .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays).

- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dichlorophenyl).

- Melting Point Analysis: Validates crystallinity (e.g., sharp melting points near 504 K in analogous derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

Crystallographic refinement using SHELXL ( ) enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯O and O–H⋯O interactions stabilize crystal packing, as observed in derivatives like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide (dihedral angle: 71.59° between aromatic rings). Hydrogen atoms are refined using riding models, with anisotropic displacement parameters for non-H atoms .

Q. How should researchers address contradictions in reported biological activities across structural analogs?

Discrepancies (e.g., tyrosinase inhibition vs. acetylcholinesterase activity) require structure-activity relationship (SAR) studies with controlled variables:

- Systematic Derivative Synthesis: Modify substituents (e.g., halogens, methoxy groups) while retaining the benzamide core.

- Enzyme Assay Standardization: Use consistent protocols (e.g., IC50 measurements under identical pH/temperature conditions).

- Computational Docking: Compare binding affinities via molecular dynamics simulations (e.g., AutoDock Vina) to identify critical residues .

Q. What strategies optimize reaction yields in derivative synthesis?

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) for coupling reactions.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) for solubility vs. THF for mild conditions.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) for heat-sensitive intermediates .

Q. How can computational modeling elucidate the mechanism of action for this compound?

- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., with acetylcholinesterase’s catalytic triad).

- Density Functional Theory (DFT): Calculates charge distribution in the dichlorophenyl group to predict electrophilic/nucleophilic sites.

- Pharmacophore Mapping: Identifies essential features (e.g., methoxy groups for hydrogen bonding) using Schrödinger Suite .

Data Analysis and Interpretation

Q. What statistical approaches validate reproducibility in biological assays?

- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.

- ANOVA with Tukey’s Test: Compares means across experimental groups (e.g., inhibition rates at varying concentrations).

- Principal Component Analysis (PCA): Reduces dimensionality in high-throughput screening datasets .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP-3) enhance structural analysis?

- SHELXL: Refines anisotropic displacement parameters and handles twinning in high-symmetry space groups.

- ORTEP-3: Generates publication-quality thermal ellipsoid plots, highlighting disorder in flexible substituents.

- WinGX: Integrates structure solution, refinement, and validation (e.g., R-factor convergence <5%) .

Q. What experimental controls are essential for validating enzyme inhibition studies?

- Positive Controls: Kojic acid for tyrosinase, Donepezil for acetylcholinesterase.

- Negative Controls: Solvent-only samples to exclude nonspecific binding.

- Blind Trials: Replicate assays with independent researchers to minimize bias .

Tables for Key Data

Q. Table 1: Comparative Biological Activities of Trimethoxybenzamide Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-(4-Hydroxyphenyl)-... | Tyrosinase | 12.3 | Free hydroxyl group | |

| N-(5,6-Dimethylbenzothiazol) | Acetylcholinesterase | 8.7 | Methyl substitution | |

| N-(2,6-Dichlorophenyl)-... | COX-2 | 18.9 | Dichloro substitution |

Q. Table 2: Optimized Crystallographic Refinement Parameters (SHELXL)

| Parameter | Value | Significance |

|---|---|---|

| R-factor (all data) | <0.05 | Measures model accuracy |

| Anisotropic displacement | Enabled for non-H | Reduces electron density model errors |

| Hydrogen refinement | Riding model | Maintains stability during refinement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.